[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZK-806711 is a small molecule compound belonging to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. ZK-806711 has a chemical formula of C₂₇H₃₁N₆O and a molecular weight of 455.5746 g/mol .
Vorbereitungsmethoden
The synthesis of ZK-806711 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
ZK-806711 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ZK-806711 into reduced forms, often using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
ZK-806711 has several scientific research applications, including:
Chemistry: It is used as a model compound in studying the reactivity and properties of naphthalene derivatives.
Wirkmechanismus
ZK-806711 exerts its effects primarily through the inhibition of trypsin-1, a serine protease enzyme. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can affect various biological processes, including blood coagulation and inflammation .
Vergleich Mit ähnlichen Verbindungen
ZK-806711 is compared with other naphthalene derivatives and benzimidazole compounds. Similar compounds include:
Naphthalene: A simpler compound with two fused benzene rings, lacking the additional functional groups present in ZK-806711.
Benzimidazole: A compound containing a benzimidazole moiety, similar to one of the functional groups in ZK-806711.
Piperidine: A compound with a piperidine ring, which is also a part of the ZK-806711 structure.
ZK-806711 is unique due to its combination of naphthalene, benzimidazole, and piperidine moieties, which contribute to its specific chemical and biological properties .
Eigenschaften
Molekularformel |
C27H31N6O+ |
---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
[amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium |
InChI |
InChI=1S/C27H30N6O/c1-17(28)32-11-9-23(10-12-32)34-24-7-8-25-26(15-24)33(18(2)31-25)16-19-3-4-20-5-6-21(27(29)30)14-22(20)13-19/h3-8,13-15,23,28H,9-12,16H2,1-2H3,(H3,29,30)/p+1 |
InChI-Schlüssel |
JABMRQOJSAZJAD-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=NC2=C(N1CC3=CC4=C(C=C3)C=CC(=C4)C(=[NH2+])N)C=C(C=C2)OC5CCN(CC5)C(=N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.